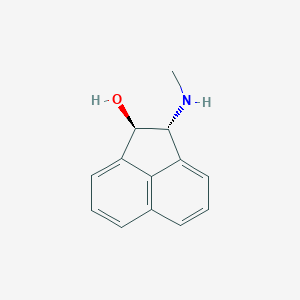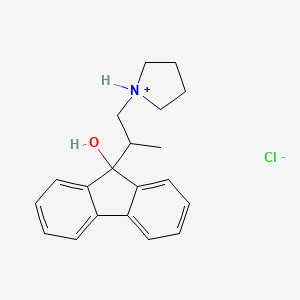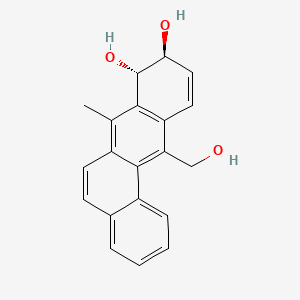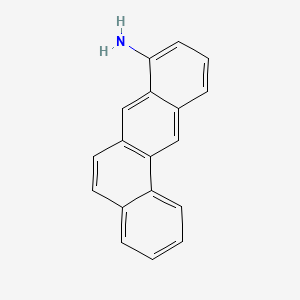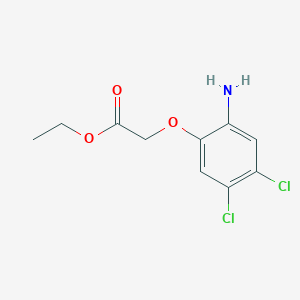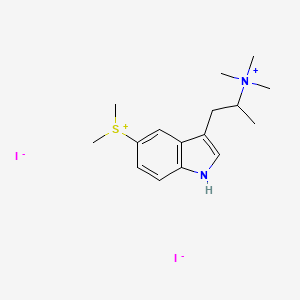
Ammonium, (1-(5-dimethylsulfonio-3-indolyl)-2-propyl)trimethyl-, diiodide, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (1-(5-dimethylsulfonio-3-indolyl)-2-propyl)trimethyl-, diiodide, hydrate is a complex organic compound that features a sulfonium group attached to an indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (1-(5-dimethylsulfonio-3-indolyl)-2-propyl)trimethyl-, diiodide, hydrate typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Sulfonium Group: The sulfonium group can be introduced via a methylation reaction using dimethyl sulfate or methyl iodide.
Formation of the Ammonium Salt: The final step involves the quaternization of the nitrogen atom with trimethylamine and subsequent reaction with iodine to form the diiodide salt.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process would include:
Batch or Continuous Flow Reactors: To control the reaction temperature and pressure.
Purification Steps: Such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, (1-(5-dimethylsulfonio-3-indolyl)-2-propyl)trimethyl-, diiodide, hydrate can undergo various chemical reactions, including:
Oxidation: The sulfonium group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the sulfonium group.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Indole derivatives without the sulfonium group.
Substitution Products: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
Ammonium, (1-(5-dimethylsulfonio-3-indolyl)-2-propyl)trimethyl-, diiodide, hydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
Ammonium, (1-(5-methylsulfonio-3-indolyl)-2-propyl)trimethyl-, diiodide, hydrate: Similar structure with a methyl group instead of a dimethyl group.
Ammonium, (1-(5-ethylsulfonio-3-indolyl)-2-propyl)trimethyl-, diiodide, hydrate: Similar structure with an ethyl group instead of a dimethyl group.
Uniqueness
Ammonium, (1-(5-dimethylsulfonio-3-indolyl)-2-propyl)trimethyl-, diiodide, hydrate is unique due to its specific sulfonium group and indole ring structure, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
| 5564-14-7 | |
Fórmula molecular |
C16H26I2N2S |
Peso molecular |
532.3 g/mol |
Nombre IUPAC |
1-(5-dimethylsulfonio-1H-indol-3-yl)propan-2-yl-trimethylazanium;diiodide |
InChI |
InChI=1S/C16H26N2S.2HI/c1-12(18(2,3)4)9-13-11-17-16-8-7-14(19(5)6)10-15(13)16;;/h7-8,10-12,17H,9H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
GMLSBNSOTOCJIX-UHFFFAOYSA-L |
SMILES canónico |
CC(CC1=CNC2=C1C=C(C=C2)[S+](C)C)[N+](C)(C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[7H-benzo[c]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 10-(diethylamino)-5-methoxy-](/img/structure/B13763924.png)

![Ethyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/no-structure.png)

![2-chloro-N-(2-chloroethyl)-N-[(6-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride](/img/structure/B13763938.png)

